4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine

説明

特性

分子式 |

C12H18N4 |

|---|---|

分子量 |

218.30 g/mol |

IUPAC名 |

4-(2,4-dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-5H-triazine |

InChI |

InChI=1S/C12H18N4/c1-5-16-14-9(3)6-11(15-16)12-8(2)7-13-10(12)4/h7,13H,5-6H2,1-4H3 |

InChIキー |

FYOOJUGOUOGDKM-UHFFFAOYSA-N |

正規SMILES |

CCN1N=C(CC(=N1)C2=C(NC=C2C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine typically involves multi-step reactions. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .

化学反応の分析

Types of Reactions

4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers and dyes.

作用機序

The mechanism of action of 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structure of the compound .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomer: 4-(1,4-Dimethyl-1H-pyrrol-2-yl)-2-ethyl-2,5-dihydro-6-methyl-1,2,3-triazine (CAS: 545369-22-0)

This positional isomer differs in the substitution pattern of the pyrrole ring (1,4-dimethyl vs. 2,4-dimethyl in the target compound). For example, the 2,4-dimethyl configuration may enhance π-stacking interactions due to the proximity of methyl groups to the triazine core, whereas the 1,4-isomer might exhibit reduced planarity .

Pyrrole-Containing Analogues with Alternative Scaffolds

highlights compounds with the 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone moiety but divergent core structures:

- Compound 14 (pyrido-pyrimidone scaffold) : Exhibits biological activity, suggesting the scaffold synergizes with the pyrrole moiety for target engagement.

- Compound 19 (unknown scaffold): Inactive despite containing the same pyrrole group, emphasizing the critical role of the core structure.

- Compound 21 (imidazo-pyridine scaffold) : Retains activity, indicating partial isosteric compatibility with pyrido-pyrimidone.

Triazine Derivatives with Coumarin and Pyrazolone Substituents

describes triazine derivatives fused with coumarin or pyrazolone groups. These compounds demonstrate how bulky substituents (e.g., coumarin) can enhance π-π interactions but may reduce bioavailability. The target compound’s simpler ethyl and methyl substituents likely improve membrane permeability compared to these analogues .

Oxadiazole-Based Prodrugs

discusses bis-oxadiazole prodrugs designed to release amidine moieties. While functionally distinct, these compounds share nitrogen-rich heterocycles with the target molecule. The triazine core in the target compound may similarly act as a hydrogen-bond acceptor, though its reduced oxidation state (dihydro form) could lower metabolic liability compared to oxadiazoles .

Key Research Findings

- Scaffold Dependency : The 2,4-dimethylpyrrole moiety alone is insufficient for bioactivity; the core structure (e.g., triazine vs. pyrido-pyrimidone) dictates functional outcomes .

- Steric and Electronic Effects : Positional isomerism in pyrrole substituents (2,4- vs. 1,4-dimethyl) may influence molecular packing and intermolecular interactions .

- Comparative Solubility : The dihydrotriazine core likely offers improved aqueous solubility over fully aromatic heterocycles (e.g., pyrido-pyrimidone) due to reduced planarity .

生物活性

The compound 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine is a member of the triazine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

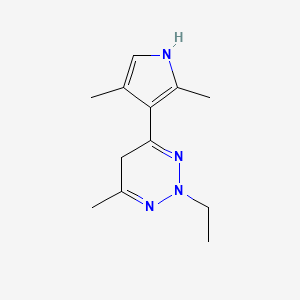

The molecular structure of 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine can be represented as follows:

This compound features a pyrrole ring fused with a triazine moiety, contributing to its unique biological profile.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of triazines have been shown to inhibit various cancer cell lines through different mechanisms:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. They may also inhibit key signaling pathways involved in cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 7.01 ± 0.60 | Apoptosis induction |

| Compound B | A549 | 8.55 ± 0.35 | Mitochondrial disruption |

| Compound C | MCF-7 | 14.31 ± 0.90 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar pyrrole and triazine derivatives have demonstrated effectiveness against various bacterial strains:

- Tested Strains : Staphylococcus aureus, Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | S. aureus | 15 µg/mL |

| Compound E | E. coli | 20 µg/mL |

Study 1: Antitumor Activity

A study conducted by Xia et al. (2022) synthesized several triazine derivatives and assessed their antitumor activity against human cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition and induced apoptosis in cancer cells.

Study 2: Antimicrobial Efficacy

In another investigation by Fan et al. (2023), the antimicrobial efficacy of a triazine derivative was tested against common pathogens. The results showed that the compound effectively inhibited bacterial growth, suggesting potential therapeutic applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。